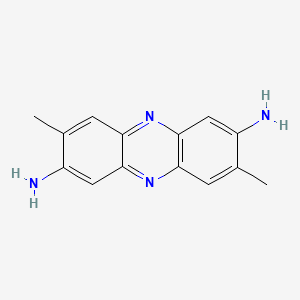

2,7-Diamino-3,8-dimethylphenazine

Description

General Significance of Phenazine (B1670421) Heterocycles in Chemical Science

The phenazine core, a tricyclic system consisting of a pyrazine (B50134) ring fused with two benzene (B151609) rings, is the foundational structure for over 6,000 known natural and synthetic derivatives. nih.gov This structural motif imparts a planar geometry and a rich redox chemistry, allowing phenazine compounds to act as electron shuttles in various chemical and biological processes. solubilityofthings.comnih.gov This inherent ability to undergo reversible oxidation-reduction reactions is central to many of their applications. nih.govsolubilityofthings.com

Phenazines are produced naturally by a variety of microorganisms, including bacteria like Pseudomonas spp. and Streptomyces spp., where they play roles in ecological competition and survival. nih.govmdpi.com In the realm of chemical science, the significance of phenazines is multifaceted:

Medicinal Chemistry : Many phenazine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties. nih.govmdpi.com For instance, clofazimine (B1669197) is a well-established drug used in the treatment of leprosy. mdpi.commdpi.com The anticancer potential of other derivatives is an active area of research, with some compounds having entered clinical studies. nih.govmdpi.com

Materials Science : The fluorescent and electrochemical properties of phenazines make them valuable as fluorophores for sensing and imaging, and as components in electrochemical systems like dye-sensitized solar cells and batteries. solubilityofthings.comcarta-evidence.org

Biotechnology and Agriculture : The antimicrobial nature of some phenazines has been harnessed in agriculture to protect crops from certain pathogens. mdpi.com They are also utilized as redox indicators and in the development of biosensors. nih.govcarta-evidence.org

The versatility of the phenazine scaffold, which allows for functionalization at various positions, enables chemists to fine-tune its physical and chemical properties for specific applications, making it a continuing subject of synthetic and mechanistic studies. nih.govmdpi.comnih.gov

Overview of 2,7-Diamino-3,8-dimethylphenazine as a Target for Scholarly Inquiry

Within the large family of phenazines, this compound has been identified as a compound of interest, largely stemming from its formation and biological properties. A key study identified this compound as the major mutagenic product resulting from the reaction of 2,4-diaminotoluene (B122806) (TDA) with hydrogen peroxide. nih.gov TDA is a chemical intermediate used in the production of polyurethanes, and its transformation into a potent mutagenic phenazine derivative highlights a significant area of research in toxicology and environmental chemistry.

The investigation into this compound involved its synthesis and characterization to confirm its structure. Researchers performed the reaction of 2,4-diaminotoluene with hydrogen peroxide, which produced red precipitates. nih.gov Through column chromatography on silica (B1680970) gel, the major product was isolated as red crystalline needles. nih.gov The structure was definitively determined to be this compound using high-resolution mass spectrometry and both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) spectrometry. nih.gov

A significant finding from this research was the compound's high mutagenic activity in the Ames test, a widely used assay to assess the mutagenic potential of chemicals. The study reported that this compound induced 212 revertants per nanomole in the Salmonella typhimurium strain TA98 in the presence of a metabolic activation system (S9 mix). nih.gov This level of mutagenicity underscores its importance as a subject for further toxicological evaluation and as a case study in the transformation of industrial chemicals into more hazardous substances.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₄N₄ |

| Appearance | Red crystalline needles nih.gov |

| Formation | Major product from the reaction of 2,4-diaminotoluene with hydrogen peroxide nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

107564-21-6 |

|---|---|

Molecular Formula |

C14H14N4 |

Molecular Weight |

238.29 g/mol |

IUPAC Name |

3,8-dimethylphenazine-2,7-diamine |

InChI |

InChI=1S/C14H14N4/c1-7-3-11-13(5-9(7)15)18-12-4-8(2)10(16)6-14(12)17-11/h3-6H,15-16H2,1-2H3 |

InChI Key |

OXNAWKYXPZLOSA-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1N)N=C3C=C(C(=CC3=N2)N)C |

Canonical SMILES |

CC1=CC2=C(C=C1N)N=C3C=C(C(=CC3=N2)N)C |

Other CAS No. |

107564-21-6 |

Synonyms |

2,7-diamino-3,8-dimethylphenazine |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped, allowing for the unambiguous assignment of the molecule's regiochemistry.

For 2,7-diamino-3,8-dimethylphenazine, the symmetrical nature of the molecule simplifies its NMR spectra. Due to the C₂ axis of symmetry, pairs of protons and carbon atoms are chemically equivalent, leading to a reduced number of signals compared to an asymmetric analogue.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (–NH₂) protons, and the methyl (–CH₃) protons. The aromatic protons on the phenazine (B1670421) core will appear as singlets due to their isolation from other protons, and their specific chemical shifts are influenced by the electron-donating effects of the amino and methyl substituents. The protons of the two amino groups and the two methyl groups will each give rise to a single resonance, reflecting their chemical equivalence.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes the distinct carbons of the phenazine skeleton and the carbon atoms of the methyl groups. The chemical shifts of the aromatic carbons are particularly informative, with carbons bearing amino groups appearing at higher fields (lower ppm values) and quaternary carbons appearing at lower fields. The symmetry of the molecule reduces the number of expected signals from 14 to 7. nih.gov

Detailed analysis using two-dimensional NMR techniques, such as ¹H-¹H COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would further confirm the assignments by revealing proton-proton and proton-carbon correlations through bonds. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 110 - 130 |

| C-NH₂ | - | 140 - 150 |

| C-CH₃ | - | 130 - 140 |

| Quaternary C | - | 135 - 145 |

| -NH₂ | 4.0 - 6.0 | - |

| -CH₃ | 2.0 - 2.5 | 15 - 25 |

Note: The data in this table represents typical chemical shift ranges for the specified functional groups and structural motifs. Actual values for this compound may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry in Structural Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique molecular formula.

For this compound, HRMS is crucial for confirming its molecular formula, C₁₄H₁₄N₄. nih.gov The experimentally determined exact mass would be compared to the theoretical mass calculated from the isotopic masses of carbon, hydrogen, and nitrogen.

In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. youtube.com When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. The analysis of these fragments can help to piece together the original structure. For phenazine derivatives, common fragmentation pathways may involve the loss of substituents or cleavages within the heterocyclic ring system.

Interactive Data Table: High-Resolution Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₄ | nih.gov |

| Theoretical Exact Mass | 238.1218 | Calculated |

| Method of Identification | High-Resolution Mass Spectrometry, ¹H-NMR, ¹³C-NMR | nih.gov |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While NMR and mass spectrometry provide invaluable information about molecular connectivity and formula, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of atomic coordinates, bond lengths, bond angles, and torsional angles with very high precision.

Although a specific crystal structure for this compound is not publicly available in the searched databases, analysis of related phenazine structures provides insight into the expected solid-state conformation. For instance, the crystal structure of phenazine itself reveals a planar aromatic system. nih.gov In substituted phenazines, intermolecular interactions such as hydrogen bonding (from the amino groups) and π-π stacking of the aromatic rings are expected to play a significant role in the crystal packing.

A hypothetical single-crystal X-ray diffraction analysis of this compound would definitively confirm the planarity of the phenazine core and determine the orientation of the amino and methyl substituents relative to the ring system.

Interactive Data Table: Illustrative Crystallographic Parameters for a Phenazine Derivative

| Parameter | Illustrative Value (for 2,3-diaminophenazinium chloride) | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 7.25 | researchgate.net |

| b (Å) | 14.89 | researchgate.net |

| c (Å) | 13.36 | researchgate.net |

| β (°) | 97.45 | researchgate.net |

| Volume (ų) | 1432.8 | researchgate.net |

Note: This data is for a related compound, hydrated 2,3-diaminophenazinium chloride, and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction study. researchgate.net

Advanced Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are key techniques for probing the electronic structure of molecules. These methods provide information about the energy differences between electronic states and are sensitive to the molecular environment and substitution patterns.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of phenazine derivatives is characterized by distinct absorption bands corresponding to π-π* transitions within the aromatic system. researchgate.net For this compound, the presence of electron-donating amino and methyl groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted phenazine core. The spectrum would likely exhibit sharp, well-defined peaks typical of rigid aromatic systems.

Emission (Fluorescence) Spectroscopy: Many phenazine derivatives are fluorescent, meaning they emit light after being excited by absorption of photons. The fluorescence spectrum provides information about the energy of the lowest excited singlet state. The Stokes shift (the difference in wavelength between the absorption and emission maxima) and the fluorescence quantum yield (the efficiency of the emission process) are important photophysical parameters. These properties are highly dependent on the nature and position of substituents as well as the solvent polarity. acs.orgnih.gov The introduction of amino groups often enhances fluorescence properties in phenazine systems.

Interactive Data Table: Photophysical Properties of a Related Diaminophenazine

| Parameter | Value (for 2,3-diaminophenazine) | Solvent/Conditions | Reference |

| Absorption Maximum (λ_abs) | ~417 nm | - | researchgate.net |

| Emission Maximum (λ_em) | ~556 nm | - | researchgate.net |

| Excitation Wavelength (λ_ex) | 380 nm | Phosphate Buffer | researchgate.net |

Note: The data presented is for the related compound 2,3-diaminophenazine and is intended to be illustrative of the photophysical properties of this class of molecules. researchgate.net

Theoretical and Computational Chemistry Investigations of 2,7 Diamino 3,8 Dimethylphenazine

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Conformation

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. While specific DFT studies on 2,7-diamino-3,8-dimethylphenazine are not extensively detailed in the provided search results, the general principles of DFT can be applied to understand its characteristics. DFT calculations would typically be employed to determine the molecule's electron density distribution, which is fundamental to understanding its reactivity. The presence of amino and methyl groups on the phenazine (B1670421) core significantly influences the electronic landscape. The amino groups, being electron-donating, would increase the electron density on the phenazine ring system, likely affecting its reactivity towards electrophiles. The methyl groups also contribute to the electron density through hyperconjugation.

The conformation of this compound, referring to the spatial arrangement of its atoms, can also be analyzed using DFT. These calculations would help identify the most stable geometric structure by minimizing the molecule's energy. The planarity of the phenazine ring system and the orientation of the amino and methyl substituents would be key conformational features to investigate. The interaction between the substituent groups and the phenazine core would be a central point of such a study.

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the movement of atoms and molecules over time. For this compound, MD simulations could provide insights into its behavior in different environments, such as in solution. These simulations would model the interactions between the phenazine derivative and solvent molecules, revealing information about solvation processes and the compound's flexibility. By simulating the system over a period of time, one could observe conformational changes and the dynamic interplay of intermolecular forces. This understanding is crucial for predicting how the molecule will behave in a real-world chemical or biological system.

Quantum Chemical Analysis of Bonding and Energetics

Quantum chemical methods are employed to provide a detailed picture of the chemical bonds and energy landscape of a molecule. In the case of this compound, these analyses would focus on the nature of the covalent bonds within the phenazine ring and between the ring and its substituents. The strength and characteristics of the carbon-nitrogen bonds of the amino groups and the carbon-carbon bonds of the methyl groups would be of particular interest.

Energetic analysis would involve calculating the molecule's total energy and the energies of different conformations to determine their relative stabilities. Furthermore, quantum chemistry can be used to understand the energetics of potential chemical reactions involving this compound. For instance, the reaction of 2,4-diaminotoluene (B122806) with hydrogen peroxide to form this compound has been identified as producing a major mutagenic product. nih.gov Quantum chemical calculations could elucidate the energy changes and transition states involved in this transformation.

Computational Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, it is possible to computationally predict its nuclear magnetic resonance (NMR) spectra. In one study, the structure of the compound was determined using high-resolution mass spectrometry, as well as 1H- and 13C-NMR spectrometry. nih.gov Computational predictions of these NMR chemical shifts would complement the experimental data and aid in the structural confirmation.

Furthermore, computational methods are invaluable for mapping out potential reaction pathways. The formation of this compound from the reaction of 2,4-diaminotoluene and hydrogen peroxide is a key reaction pathway that has been studied. nih.gov Computational chemistry could be used to model the step-by-step mechanism of this reaction, identifying intermediates and transition states, and calculating the activation energies for each step. This would provide a detailed molecular-level understanding of how this mutagenic compound is formed. nih.gov

Electrochemical Properties and Redox Chemistry Research of 2,7 Diamino 3,8 Dimethylphenazine and Analogues

Determination of Redox Potentials and Mechanisms of Electron Transfer

The redox potential of a molecule is a critical parameter that dictates its suitability for various electrochemical applications. For phenazine (B1670421) derivatives, these potentials are typically determined using techniques like cyclic voltammetry. The redox process in phenazines can occur through different mechanisms depending on the medium. In aprotic solvents, the reduction often proceeds via a two-step, single-electron transfer. researchgate.net In aqueous media, the process is frequently a coupled transfer of two electrons and two protons. researchgate.net

The substitution pattern on the phenazine core significantly impacts the redox potential. Electron-donating groups (EDGs), such as the amino (-NH₂) and methyl (-CH₃) groups present in 2,7-Diamino-3,8-dimethylphenazine, tend to shift the redox potential to more negative values. researchgate.net Conversely, electron-withdrawing groups (EWGs) shift the potential towards more positive values. researchgate.net Computational studies, particularly those employing Density Functional Theory (DFT), have become invaluable for predicting the redox potentials of a wide array of phenazine derivatives. nih.govnih.govresearchgate.net These theoretical models help in screening potential candidates for applications like redox flow batteries by estimating their electrochemical properties. nih.govnih.govresearchgate.net

Table 1: Calculated Redox Potentials of Selected Phenazine Derivatives This table presents computationally derived data to illustrate the effect of substituents on redox potential.

Source: Data extrapolated from principles and values reported in computational studies of phenazine derivatives. The value for this compound is an estimation based on the additive effects of electron-donating groups.

The mechanism of electron transfer for phenazine derivatives can also be elucidated through electrochemical studies. For many phenazines, cyclic voltammetry reveals reversible or quasi-reversible redox waves, indicative of stable radical cation or anion formation. researchgate.netnih.gov The separation between the anodic and cathodic peak potentials provides insight into the electron transfer kinetics.

Kinetics of Electrochemical Reactions and Charge Transfer Processes

The kinetics of electrochemical reactions are fundamental to the performance of any electrochemical device. For phenazine-based systems, these kinetics are influenced by factors such as the solvent, the electrolyte, and the structure of the phenazine itself. Parameters like the diffusion coefficient (D), the heterogeneous electron transfer rate constant (k⁰), and the transfer coefficient (α) are used to characterize these processes.

Studies on phenazine analogues have determined these kinetic parameters. For example, research on a water-soluble phenazine compound (M1) in various aqueous solutions revealed diffusion coefficients ranging from 5.66 × 10⁻⁶ to 9.64 × 10⁻⁷ cm² s⁻¹. researchgate.net The kinetic constants for this compound were found to be on the order of 10⁻⁴ cm s⁻¹ in neutral and basic solutions, while the reaction was fully electrochemically reversible in acidic conditions, precluding the determination of kinetic parameters under those conditions. researchgate.net

Table 2: Electrochemical Kinetic Parameters for a Phenazine Analogue (M1) This table presents experimental data for a related phenazine compound to provide context for the kinetic parameters of interest.

Source: Adapted from data on a water-soluble phenazine-based compound M1. researchgate.net

Influence of Substituent Effects and Molecular Architecture on Electrochemical Behavior

As previously mentioned, substituents play a paramount role in tuning the electrochemical properties of phenazines. The electronic nature of the substituent (electron-donating or electron-withdrawing) has a direct and predictable effect on the redox potential. researchgate.netnih.gov For this compound, both the amino and methyl groups are electron-donating. The amino groups, in particular, have a strong electron-donating effect, which significantly lowers the reduction potential, making the compound easier to oxidize. nih.gov The methyl groups also contribute to this effect, albeit to a lesser extent. researchgate.net

The broader molecular architecture also has a profound impact. For instance, creating polymeric structures from phenazine monomers can lead to materials with different solubility, stability, and charge transport properties. The electropolymerization of diaminophenazines can yield films with their own unique redox characteristics. Furthermore, extending the π-system of the phenazine core, for example by fusing additional aromatic rings, can also significantly alter the electrochemical and optical properties.

Anion-Dependent Redox Chemistry in Electrochemical Systems

In many electrochemical systems, particularly those involving p-type redox-active materials or operating in non-aqueous electrolytes, the anion of the supporting electrolyte can play a crucial role in the redox chemistry. During the oxidation of a neutral phenazine derivative, anions from the electrolyte must be incorporated into the material to maintain charge neutrality. This process is known as anion doping.

While specific studies on the anion-dependent redox chemistry of this compound are not prevalent, it is reasonable to expect that in non-aqueous electrochemical systems where it undergoes oxidation, the nature of the electrolyte anion would influence its behavior. This is an area that warrants further investigation to fully understand and optimize the performance of this and related compounds in electrochemical devices.

Table 3: List of Compounds Mentioned

Applications in Advanced Materials Science and Engineering

Organic Electrode Materials for High-Performance Energy Storage Devices

Phenazine-based compounds are emerging as highly promising organic electrode materials (OEMs) for a new generation of sustainable and cost-effective batteries. rsc.org Their tunable structure, high capacity, and reversible redox kinetics make them attractive alternatives to traditional inorganic materials, which often face issues of cost, safety, and environmental concerns. rsc.orgnih.gov The core redox activity of phenazines stems from the reversible two-electron transfer process involving the nitrogen atoms in the heterocyclic ring. mdpi.com

Phenazine (B1670421) derivatives are being extensively investigated as high-potential cathode materials in various battery systems, including lithium, aluminum, and aqueous rechargeable batteries. nih.govnih.gov Their C=N double bonds contribute to high capacity, reversibility, and fast redox kinetics. nih.gov For instance, certain phenazine-based polymers have been developed as cathode materials that exhibit high discharge potentials and good cycling stability. nih.gov The redox potential and solubility of these materials can be finely tuned through molecular engineering, such as the strategic placement of electron-donating or electron-withdrawing groups on the phenazine skeleton. nih.gov This tunability is crucial for matching the electrode potential with specific battery chemistries and for preventing dissolution into the electrolyte, a common failure mechanism for organic electrodes. nih.gov

Research has demonstrated that phenazine derivatives can serve as "p-type" cathode materials, which are reversibly oxidized during battery charging. nih.gov Computational studies using density functional theory (DFT) have been employed to screen libraries of phenazine derivatives, identifying promising candidates with high redox potentials suitable for the positive electrodes in organic-based flow batteries. nih.gov

To overcome the issue of solubility in liquid electrolytes, a critical challenge for small-molecule organic electrodes, researchers have focused on incorporating phenazine units into larger polymer structures. nih.gov Creating polymeric or cross-linked architectures renders the active material insoluble, enhancing the battery's longevity and stability. mdpi.com

Recent advancements include the development of conjugated microporous polymers (CMPs) based on phenazine. rsc.orgnih.govrsc.org These materials create a robust, 3D porous framework that facilitates electrolyte permeability and improves ion transport kinetics, leading to superior rate capability and cycling stability. nih.gov For example, a phenazine-based CMP used as a cathode in an aluminum-organic battery demonstrated remarkable performance, maintaining 75% of its initial capacity after 3,440 charge-discharge cycles. nih.gov

Another approach involves creating self-crosslinked polymers. One such dihydrophenazine-based polymer, p-PZ, functions as a redox-active cathode material with impressive performance metrics, including a high specific capacity and energy density. nih.gov In aqueous systems, a phenazine-based porous polymer anode (IEP-27-SR) has shown excellent robustness and rapid kinetics, enabling a full acid battery to achieve 20,000 cycles with high capacity retention. rsc.org

| Polymer Architecture | Application | Specific Capacity | Rate Capability | Cycling Stability | Reference |

|---|---|---|---|---|---|

| Conjugated Microporous Polymer (IEP-27-SR) | Cathode for Al-organic battery | 116 mAh g⁻¹ at 0.5C | 77% capacity retention at 10C | 75% capacity retention after 3440 cycles at 1C | nih.gov |

| Porous Polymer Anode (IEP-27-SR) | Anode for MnO₂-hydronium battery | 40 mAh g⁻¹ at 100C | High areal capacity up to 2.8 mAh cm⁻² | 83% retention after 20,000 cycles at 30C | rsc.org |

| Self-Crosslinked Polymer (p-PZ) | Cathode for Li-organic battery | 198 mAh g⁻¹ at 0.5C | Energy density up to 558 Wh kg⁻¹ | Long cycling stability reported | nih.gov |

The performance of phenazine-based electrodes is highly dependent on their molecular structure. nih.gov Strategic molecular design allows for the precise tuning of key battery metrics like redox potential, solubility, and stability.

Computational and experimental studies have shown that the type and position of functional groups on the phenazine ring significantly influence the redox potential. nih.gov For instance, adding electron-donating groups like amino or hydroxyl groups can lower the redox potential, making the compound suitable as an anolyte (negative electrode), while electron-withdrawing groups can raise the potential for catholyte (positive electrode) applications. nih.gov

Molecular design also addresses the critical issue of solubility in organic electrolytes. nih.gov By designing molecules that promote strong intermolecular interactions, such as π-π stacking and hydrogen bonds, the dissolution of the electrode material can be effectively reduced. nih.gov Furthermore, strategically modifying the phenazine structure can dramatically increase solubility in aqueous electrolytes when desired, such as in redox flow batteries. By introducing specific substituents, the solubility of a phenazine compound was increased from near-zero to as high as 1.8 M, leading to an outstanding theoretical volumetric capacity. researchgate.net

Optoelectronic Materials Development

The electron-deficient nature and planar structure of the phenazine core make it a compelling building block for organic optoelectronic materials. Phenazine derivatives have been successfully incorporated into devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In the field of OLEDs, phenazine-based compounds have been utilized as emissive materials, electron transport layers, and hole-blocking layers. researchgate.netresearchgate.net A patent describes the use of a phenanthroline-fused phenazine derivative in OLEDs to improve efficiency and performance. researchgate.net The rigid, fused-ring structure is advantageous for creating stable and efficient light-emitting or charge-transporting layers. Research has also shown that novel phenazine derivatives can be synthesized to emit different colors of light, from blue in solution to green in the solid film state, with one derivative achieving a strong green emission in an OLED with a maximum luminance of about 8600 cd m⁻². researchgate.net

In the realm of OPVs, particularly transparent organic photovoltaics (TOPVs), phenazine-based molecules are being developed as non-fullerene acceptors. nih.gov By extending the π-conjugation of the phenazine core, researchers have synthesized ultra-narrow bandgap acceptors that absorb light in the near-infrared region, allowing visible light to pass through. nih.gov One such acceptor, when used in an opaque OPV, achieved a power conversion efficiency (PCE) of 13.7%, while a corresponding transparent device achieved a PCE of 4.60% with an average visible transmittance of 70.2%, demonstrating the potential of phenazine design in creating efficient transparent solar cells. nih.gov

| Phenazine Derivative Type | Application | Key Performance Metric | Reference |

|---|---|---|---|

| Fused Phenazine (2c) | OLED (Emissive Material) | Max. Luminance: ~8600 cd m⁻² (Green Emission) | researchgate.net |

| Ultra-Narrow Bandgap Acceptor (PA-2Br) | OPV (Opaque) | Power Conversion Efficiency: 13.7% | nih.gov |

| Ultra-Narrow Bandgap Acceptor (PA-2Br) | Transparent OPV | PCE: 4.60%, Avg. Visible Transmittance: 70.2% | nih.gov |

Supramolecular Chemistry and Molecular Recognition

The planar, aromatic structure and the presence of nitrogen atoms make the phenazine scaffold an excellent candidate for applications in supramolecular chemistry and molecular recognition. These properties allow phenazine derivatives to participate in non-covalent interactions such as hydrogen bonding, anion-π interactions, and π-π stacking, enabling the formation of ordered, self-assembled structures. rsc.org

The ability of phenazine compounds to self-assemble has been observed both in vitro and in living cells. nih.gov For example, phenazine-containing oligomers can organize into distinct morphologies like nail, spindle, or needle shapes. researchgate.net Certain derivatives can form ordered molecular aggregates and condensed, insoluble complexes within cells. nih.gov This behavior highlights the potential to use phenazine-based small molecules as building blocks to create unnatural structures with unique chemical and physical properties inside biological systems. nih.gov

In the context of molecular recognition, phenazine's electron-deficient skeleton and the lone pair of electrons on its nitrogen atoms make it an effective core for optical sensors. rsc.org These sensors can detect specific target ions or molecules through various weak forces, leading to a measurable change in their optical properties. rsc.org The planar structure of phenazine compounds also facilitates their binding to DNA, suggesting that they can act as intercalating agents, a mechanism relevant to the development of therapeutic agents. nih.gov Furthermore, phenazine-based supramolecular assemblies have been designed to act as "smart" photosensitizers that can selectively control the catalytic activity of palladium nanoparticles in chemical reactions. researchgate.net

Investigations of Biological Interactions and Mechanistic Studies Excluding Clinical Outcomes

Mutagenic Potential and Underlying Biochemical Mechanisms (e.g., Ames Test Studies)

The mutagenic properties of 2,7-diamino-3,8-dimethylphenazine have been identified, particularly in the context of it being a product of chemical reactions involving other compounds. Research has shown that the mutagenicity of 2,4-diaminotoluene (B122806) is significantly enhanced when treated with hydrogen peroxide, leading to the formation of this compound as the major mutagenic product. nih.gov

The primary method for evaluating this mutagenic potential has been the Ames test, a bacterial reverse mutation assay. In this test, the compound's ability to induce mutations in specific strains of Salmonella typhimurium is measured. For this compound, a potent mutagenic response has been observed.

Ames Test Findings for this compound The table below summarizes the key findings from Ames test studies on this compound. The test was conducted using the Salmonella typhimurium TA98 strain, which is indicative of frameshift mutagens. The inclusion of a microsomal fraction (S9) from rat liver indicates that metabolic activation is a component of its mutagenic activity.

| Test Strain | Metabolic Activation | Mutagenic Potency | Reference |

|---|---|---|---|

| Salmonella typhimurium TA98 | With 25 microliters S9 per plate | 212 revertants/nmole | nih.gov |

The underlying biochemical mechanism of its mutagenicity is linked to its chemical structure as an aromatic amine and a phenazine (B1670421) derivative. Such compounds are often known to be genotoxic. The formation of this phenazine from the reaction of 2,4-diaminotoluene with hydrogen peroxide suggests a pathway through which a less mutagenic compound can be converted into a highly potent one. nih.gov

In Vitro Anti-Proliferative Activity and Cellular Pathway Analysis (e.g., DNA Intercalation, Reactive Oxygen Species Generation)

Other phenazine compounds have been studied for their anti-cancer properties, which often involve mechanisms like DNA intercalation and the induction of oxidative stress, leading to apoptosis. nih.gov However, without direct studies, it is not possible to confirm if this compound shares these specific anti-proliferative mechanisms.

Antimicrobial Activity against Specific Microbial Strains (e.g., E. coli, S. aureus)

Phenazines as a class of nitrogen-containing heterocyclic compounds are known to exhibit a variety of biological activities, including antibacterial and antimicrobial effects. nih.gov However, specific studies detailing the antimicrobial activity of this compound against particular microbial strains such as Escherichia coli or Staphylococcus aureus have not been identified in the reviewed literature. Therefore, no quantitative data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, can be provided for this specific compound.

Mechanistic Studies of Interactions with Biomacromolecules (e.g., DNA, Enzymes)

The strong mutagenic activity of this compound observed in the Ames test strongly implies an interaction with DNA as a primary mechanism of its biological effect. nih.gov The Ames test relies on the ability of a chemical to cause mutations in the DNA of the test organism, and a positive result is a key indicator of genotoxicity.

While direct binding studies on this compound are not available, research on structurally similar compounds provides insight into the likely mechanism. For instance, 2,3-diaminophenazine, a closely related phenazine derivative, has been shown to interact with single-stranded DNA (SS-DNA). This interaction was confirmed by an increase in the melting temperature of the DNA in the presence of the compound, which is indicative of a stabilizing interaction, possibly through intercalation or groove binding. nih.gov Given the structural similarities and the known mutagenicity of this compound, a similar mode of interaction with DNA is plausible.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies for this compound specifically are not detailed in the available literature. However, general SAR principles for mutagenic aromatic amines and phenazine derivatives can provide context for understanding how its chemical features contribute to its biological activity.

The key structural components of this compound are the flat, tricyclic phenazine core, the two amino (-NH2) groups, and the two methyl (-CH3) groups.

Phenazine Core: The planar aromatic ring system is a common feature in many DNA intercalating agents. This planarity allows the molecule to slip between the base pairs of the DNA double helix, leading to a frameshift mutation, which is consistent with the positive result in the S. typhimurium TA98 strain. nih.gov

Amino Groups: The presence and position of amino groups on an aromatic ring are critical for the mutagenic activity of aromatic amines. These groups can be metabolically activated, for example through N-hydroxylation, to form reactive intermediates that can then bind covalently to DNA.

Methyl Groups: The methyl groups at positions 3 and 8 can influence the electronic properties and steric bulk of the molecule. These modifications can affect the molecule's ability to bind to DNA or to be metabolized by enzymes. For phenazine derivatives, it has been noted that hydroxylation and methylation can be important for their biological activities. mdpi.com

SAR studies on other classes of mutagenic compounds, such as aromatic nitro compounds, have shown that mutagenicity is often correlated with factors like hydrophobicity and the energies of molecular orbitals. nih.gov For related benzo[a]pyrano[2,3-c]phenazine derivatives, substitutions on the phenazine structure have been shown to significantly influence their antitumor activity. nih.govresearchgate.net These general principles suggest that the specific arrangement of amino and methyl groups on the phenazine core of this compound is a key determinant of its high mutagenic potency.

Analytical Methodologies and Sensor Development Utilizing Phenazines

Development of Chemical Sensors and Probes based on Phenazine (B1670421) Derivatives

There is no available scientific literature detailing the development or utilization of 2,7-Diamino-3,8-dimethylphenazine as a chemical sensor or probe. While the broader class of phenazine derivatives has been explored for these purposes, with some acting as fluorescent probes for various analytes, no such research has been published for this specific compound.

Applications in Electrochemical Detection Systems

No studies have been found that investigate or report the application of this compound in electrochemical detection systems. The electrochemical properties of this specific compound, such as its redox potential, which are fundamental for such applications, have not been characterized in the available literature. Therefore, no data exists on its performance as a redox mediator or an electroactive label in sensors.

Spectroscopic Sensing Mechanisms Employing Phenazine Luminophores

There is no information on the use of this compound as a luminophore in spectroscopic sensing mechanisms. Its spectroscopic properties, such as absorption and emission spectra, have not been detailed in the context of sensing applications. Consequently, there are no research findings on its potential as a fluorescent or colorimetric sensor.

Future Research Directions and Emerging Opportunities for 2,7 Diamino 3,8 Dimethylphenazine

Advanced Synthetic Strategies for Enhanced Molecular Complexity and Regioselectivity

The future of 2,7-Diamino-3,8-dimethylphenazine chemistry hinges on the development of sophisticated synthetic methods that allow for precise control over its molecular architecture. Traditional synthesis approaches often result in mixtures of isomers and offer limited control over the introduction of diverse functional groups. To unlock the full potential of this scaffold, researchers are poised to explore more advanced and regioselective strategies.

A key area of focus will be the development of catalytic cross-coupling reactions. Methodologies like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, which have been successfully applied to other aza-aromatic systems, could be adapted for the selective functionalization of the this compound core. These reactions would enable the introduction of a wide array of substituents at specific positions, paving the way for a vast library of derivatives with tailored properties.

Furthermore, enzymatic and biocatalytic approaches present a "green" and highly selective alternative to traditional chemical synthesis. mdpi.com The use of enzymes such as laccases has shown promise in the synthesis of other diaminophenazines, offering mild reaction conditions and high yields. mdpi.com Exploring the enzymatic functionalization of this compound could lead to the production of novel derivatives that are difficult to access through conventional means.

A significant challenge in phenazine (B1670421) synthesis is achieving regioselectivity, especially when introducing multiple, different substituents. Future strategies will likely involve the use of directing groups and protecting group chemistry to precisely control the position of functionalization. One-pot, multi-component reactions also offer an efficient route to complex phenazine structures, and their application to the this compound framework could streamline the synthesis of diverse derivatives. researchgate.net

Rational Design of Derivatives with Tuned Electronic and Biological Properties

The inherent electronic and biological properties of this compound serve as a springboard for the rational design of new and improved derivatives. By strategically modifying its structure, scientists can fine-tune its characteristics for specific applications.

The amino and methyl groups on the phenazine core offer prime locations for chemical modification. The introduction of electron-donating or electron-withdrawing groups can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. scilit.comnih.gov This ability to tune the electronic properties is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov For instance, theoretical and experimental studies on other phenazine derivatives have demonstrated that peripheral substitutions can effectively modulate their electronic and optical properties. scilit.comnih.gov

From a biological perspective, the phenazine scaffold is a well-established pharmacophore with a broad range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.com The mutagenic potential of this compound itself has been noted, highlighting the importance of careful structural modification to enhance desired biological activities while minimizing off-target effects. mdpi.com The rational design of derivatives could involve creating analogs that are more selective for specific biological targets. For example, the synthesis of halogenated phenazines has been shown to enhance their ability to eradicate bacterial biofilms. nih.gov By applying similar principles, derivatives of this compound could be designed as potent and selective therapeutic agents. The evaluation of such analogs would involve a combination of computational modeling and in vitro and in vivo biological assays. nih.gov

Exploration of Novel Applications in Emerging Technologies

The unique properties of this compound and its potential derivatives position them as promising candidates for a variety of emerging technologies.

In the realm of materials science , the planar structure and redox activity of the phenazine core make it an attractive building block for advanced materials. For instance, diaminophenazine compounds have been investigated for the development of ladder polymers with applications in gas separation and storage. The amino groups of this compound could be utilized in polymerization reactions to create novel microporous materials with high selectivity for gases like carbon dioxide. Furthermore, the electrochemical properties of phenazines suggest their potential use in energy storage devices, such as batteries and supercapacitors. nih.gov

The field of organic electronics represents another exciting frontier. The ability to tune the electronic properties of phenazine derivatives through chemical modification makes them suitable for use as charge-transporting materials, emitters in OLEDs, and components in organic solar cells. nih.gov The inherent fluorescence of some phenazine compounds also opens doors for their use as fluorescent probes and sensors.

In biotechnology , phenazine derivatives can serve as redox mediators in biosensors. nih.gov Their ability to shuttle electrons between an enzyme and an electrode surface is a key feature in the development of electrochemical biosensors for a wide range of analytes. The specific substitution pattern of this compound could be leveraged to optimize its performance as a mediator in such devices.

Interdisciplinary Research Synergies and Collaborative Approaches

Realizing the full potential of this compound will require a concerted effort that transcends traditional disciplinary boundaries. The complexity of the challenges and the breadth of the opportunities necessitate a collaborative approach that integrates expertise from chemistry, biology, materials science, and engineering.

Chemists will be instrumental in developing the advanced synthetic methodologies needed to create a diverse library of derivatives. Biologists will be crucial for evaluating the biological activities of these new compounds and elucidating their mechanisms of action. Materials scientists and engineers will play a key role in fabricating and characterizing novel devices and materials based on these phenazine building blocks.

A prime example of such synergy is the development of new antimicrobial agents. This endeavor requires the expertise of synthetic chemists to design and create novel phenazine derivatives, microbiologists to test their efficacy against various pathogens, and pharmacologists to study their behavior in biological systems. nih.gov Similarly, the creation of advanced electronic materials will rely on collaborations between chemists who synthesize the compounds and physicists and engineers who fabricate and test the electronic devices.

Computational chemistry will serve as a vital bridge between these disciplines, providing theoretical insights into the structure-property relationships of this compound derivatives. scilit.com By predicting the electronic and biological properties of virtual compounds, computational studies can guide experimental efforts, saving time and resources.

Q & A

Q. What challenges arise in determining structure-property relationships for this compound in supramolecular assemblies?

- Methodology : Use small-angle X-ray scattering (SAXS) or TEM to analyze self-assembly patterns. Pair with molecular dynamics simulations to model intermolecular interactions (e.g., π-stacking). ’s characterization of methyl-substituted phenazinium salts provides a template for such analyses .

Key Notes

- References align with synthesis, characterization, and computational methods from peer-reviewed protocols.

- Advanced questions emphasize interdisciplinary approaches (e.g., AI, factorial design) for rigorous research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.